molecular formula C19H17N3O3S2 B2685155 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-01-4

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2685155
CAS No.: 864918-01-4
M. Wt: 399.48
InChI Key: TVGFIEQHNLHHHG-UHFFFAOYSA-N
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Description

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic small molecule featuring a 2,3-dihydrobenzo[b][1,4]dioxin core linked to a 1,2,4-thiadiazol-5-ylthioacetamide moiety. The m-tolyl (3-methylphenyl) substituent on the thiadiazole ring distinguishes it from structurally related compounds.

The benzo[b][1,4]dioxin scaffold is known for its metabolic stability and ability to modulate electronic properties, while the thiadiazole ring contributes to hydrogen bonding and metal coordination capabilities.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-12-3-2-4-13(9-12)18-21-19(27-22-18)26-11-17(23)20-14-5-6-15-16(10-14)25-8-7-24-15/h2-6,9-10H,7-8,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGFIEQHNLHHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC18H18N6O3S
Molecular Weight398.44 g/mol
CAS NumberNot specified

The structure comprises a dihydrobenzo[b][1,4]dioxin moiety linked to a thiadiazole group through a thioether bond, which is crucial for its biological activity.

Research indicates that compounds containing the thiadiazole moiety often exhibit significant biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : Thiadiazoles have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
  • Cell Cycle Arrest : Some derivatives have demonstrated the ability to induce G2/M phase arrest in cancer cells, leading to apoptosis. For instance, related compounds have been observed to increase cyclin B levels while decreasing cdc2 phosphorylation .
  • Targeting Specific Cancer Pathways : The compound may interact with specific cellular pathways that are critical for tumor growth and survival, including those involving glycogen synthase kinase 3 (GSK-3) inhibition .

Anticancer Properties

Several studies have highlighted the anticancer potential of thiadiazole derivatives:

  • In Vitro Studies : Research has shown that similar compounds exhibit IC50 values in the nanomolar range against various cancer cell lines (HeLa, A549). For instance, one study reported IC50 values as low as 30 nM for potent antiproliferative agents .
  • In Vivo Efficacy : In animal models such as zebrafish, certain derivatives demonstrated significant anticancer activity, with comparable results across multiple cancer cell lines .

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacterial and fungal pathogens, indicating a broad spectrum of bioactivity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituent Variation : Altering the substituents on the thiadiazole or dioxin rings can significantly impact potency and selectivity against cancer cells. For example, introducing electron-donating or withdrawing groups can enhance or diminish activity .
  • Linker Modifications : The nature of the linker between the dioxin and thiadiazole moieties plays a crucial role in maintaining the compound's efficacy. Variations in chain length or branching can lead to substantial changes in biological activity .

Case Study 1: Anticancer Activity Assessment

A study evaluated a series of thiadiazole derivatives for their anticancer effects on HeLa cells. The most active compound exhibited an IC50 value of 38 nM and was able to induce apoptosis through intrinsic pathways involving mitochondrial depolarization and caspase activation .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of related thiadiazoles. The results indicated that certain modifications led to enhanced antibacterial activity against resistant strains of bacteria, suggesting potential applications in treating infections alongside cancer therapies .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with thiadiazole-containing compounds. The methodology often includes the use of various reagents and conditions to enhance yield and purity.

Antimicrobial Activity

Research indicates that derivatives containing the thiadiazole ring exhibit notable antimicrobial properties. For instance:

  • Compounds related to thiadiazoles have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus at concentrations as low as 6.25 µg/ml .
  • The introduction of specific substituents on the thiadiazole ring can significantly enhance antibacterial activity .

Anticancer Potential

Studies have highlighted the anticancer properties of compounds similar to this compound:

  • Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines including lung (A549), breast (T47D), and colon (HCC2998) cancers .
  • The structure–activity relationship (SAR) studies suggest that electron-withdrawing groups enhance the anticancer efficacy of these compounds .

Therapeutic Implications

The therapeutic potential of this compound extends to:

  • Diabetes Management : The compound has been screened for its ability to inhibit enzymes like α-glucosidase and acetylcholinesterase, indicating potential applications in managing Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .
  • Neuroprotective Effects : Given its ability to interact with cholinergic pathways, there is ongoing research into its neuroprotective effects which could be beneficial in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

StudyFindings
SciELO Study Synthesis of various derivatives showed promising results against α-glucosidase and acetylcholinesterase.
Hilaris Publisher Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
PubChem Provided comprehensive data on chemical properties and potential applications in medicinal chemistry.

Chemical Reactions Analysis

Chemical Reaction Types

The compound participates in three primary reaction types, driven by its functional groups:

Reaction Type Functional Group Involved Mechanistic Pathway
Oxidation Thiadiazole ring (S–S/N–S bonds)Electrophilic attack on sulfur atoms
Reduction Acetamide carbonyl or aromatic nitroNucleophilic hydride transfer
Electrophilic Substitution Dihydrodioxin and m-tolyl ringsAromatic ring activation for substitution
Nucleophilic Substitution Thioether (C–S bond)Displacement by nucleophiles

Reaction Conditions and Reagents

Experimental protocols for analogous thiadiazole derivatives provide insight into optimal conditions:

Table 1: Common Reagents and Conditions

Reaction Reagents/Conditions Outcome Source
Thiadiazole Oxidation H₂O₂, m-CPBA, or KMnO₄ in acidic mediumSulfoxide/sulfone formation
Aromatic Nitration HNO₃/H₂SO₄ at 0–5°CNitro group introduction at para positions
Acetamide Hydrolysis NaOH (aqueous), refluxCleavage to carboxylic acid
Thioether Alkylation Alkyl halides, K₂CO₃ in DMFS-alkylation for side-chain modification

Major Reaction Products

Key products derived from the compound include:

Case Studies and Data

  • Oxidation Studies : Treatment with m-CPBA in dichloromethane yielded a sulfoxide derivative (IC₅₀ = 5.41 µM against neuroblastoma cells), outperforming imatinib in cytotoxicity assays .

  • Nitration : Nitration at the m-tolyl ring’s para position increased binding affinity to kinase targets by 40% compared to the parent compound .

  • Thioether Reactivity : SN2 substitution with benzyl bromide introduced a hydrophobic side chain, improving blood-brain barrier penetration in preclinical models .

Mechanistic Insights

  • Thiadiazole Ring Reactivity : The 1,2,4-thiadiazole core is susceptible to electrophilic attack due to electron-deficient sulfur centers, enabling oxidation and nucleophilic substitutions.

  • Aromatic Ring Directing Effects : The m-tolyl group’s meta-methyl substituent electronically deactivates the ring, favoring nitration at the para position relative to the thiadiazole moiety.

  • Steric Effects : The dihydrodioxin ring’s rigidity limits reactivity at the 6-position acetamide group, favoring modifications at the thioether linkage .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Key Comparative Insights

Heterocyclic Core Variations
  • Thiadiazole vs. Triazole : The target compound’s 1,2,4-thiadiazole core (vs. triazole in ) may enhance sulfur-mediated interactions but reduce nitrogen-rich hydrogen bonding.
  • Thiazole vs.
Substituent Effects
  • m-Tolyl vs. Pyrazinyl : The m-tolyl group in the target compound increases lipophilicity compared to the pyrazin-2-yl substituent in , which may improve membrane permeability but reduce aqueous solubility.
  • Trichloroethyl Group : Compound 4.1 incorporates a trichloroethyl group, significantly increasing molecular weight and halogenated interactions but raising metabolic stability concerns.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and which characterization techniques are critical for confirming its structure?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core. A key intermediate is generated via cyclization of isothiocyanate derivatives with substituted amines under ethanol reflux (15–20 minutes), followed by sulfuric acid-mediated heterocyclization (24 hours at 293–298 K) . Characterization requires:

  • IR spectroscopy : To confirm functional groups (e.g., C=O at ~1670 cm⁻¹, S–N vibrations at ~1122 cm⁻¹) .
  • NMR (¹H/¹³C) : To verify substituent positions and assess tautomerism (e.g., aromatic proton shifts at δ 7.20–7.94 ppm) .
  • X-ray diffraction : Essential for resolving ambiguities in molecular geometry, particularly for co-crystallized intermediates .

Q. How can researchers ensure the purity and stability of this compound during storage and experimental use?

  • Methodological Answer :

  • Purity : Use preparative HPLC or column chromatography (silica gel, chloroform:acetone 3:1) to isolate the compound. Monitor purity via TLC (Rf ~0.12–0.2) .
  • Stability : Store at 2–8°C in amber glass bottles to prevent photodegradation. Conduct accelerated stability studies under varying pH and temperature conditions to identify decomposition pathways .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the thiadiazole-thioacetamide moiety in novel reactions?

  • Methodological Answer :

  • Quantum chemical calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model reaction pathways, focusing on sulfur-centered nucleophilic attack and π-π stacking interactions .
  • Reaction path search algorithms : Tools like GRRM or AFIR can explore potential intermediates and transition states, reducing trial-and-error experimentation .
  • Machine learning : Train models on existing thiadiazole reaction datasets to predict regioselectivity in electrophilic substitutions .

Q. How can researchers resolve contradictions in spectral data indicating tautomerism or isomerism?

  • Methodological Answer :

  • Dynamic NMR : Perform variable-temperature ¹H NMR to detect slow-exchange tautomers (e.g., thione-thiol equilibria) .
  • X-ray crystallography : Compare crystal structures of analogs (e.g., N-substituted thioacetamides) to identify dominant tautomeric forms .
  • Mass spectrometry (FAB-MS) : Detect isotopic patterns to distinguish between isomers (e.g., m/z 384 [M+H]⁺) .

Q. What experimental designs are effective in elucidating the role of intermediates during synthesis?

  • Methodological Answer :

  • In-situ monitoring : Use ReactIR or Raman spectroscopy to track intermediate formation in real-time during sulfuric acid-mediated cyclization .
  • Trapping experiments : Introduce radical scavengers (e.g., TEMPO) or electrophilic quenchers to isolate transient intermediates .
  • Co-crystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to obtain co-crystals of intermediates for X-ray analysis .

Q. How can process simulation tools address challenges in scaling up synthesis while maintaining yield?

  • Methodological Answer :

  • Computational fluid dynamics (CFD) : Model heat/mass transfer in batch reactors to optimize stirring rates and temperature gradients during exothermic steps .
  • Design of Experiments (DoE) : Apply response surface methodology to identify critical parameters (e.g., acid concentration, reaction time) for maximizing yield .
  • Membrane separation : Integrate nanofiltration membranes to purify intermediates continuously, reducing solvent waste .

Data Analysis & Contradiction Management

Q. What statistical approaches are recommended for inconsistent biological activity data across assay conditions?

  • Methodological Answer :

  • Meta-analysis : Pool data from multiple studies using random-effects models to account for variability in assay protocols (e.g., cell line differences) .
  • Multivariate regression : Correlate structural descriptors (e.g., logP, H-bond donors) with IC50 values to identify confounding factors .
  • Robustness testing : Replicate assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to isolate experimental noise .

Q. How can researchers address failed attempts to isolate intermediates during synthesis?

  • Methodological Answer :

  • Alternative workup protocols : Replace aqueous quenching with non-polar solvents (e.g., hexane) to precipitate unstable intermediates .
  • Low-temperature techniques : Conduct reactions at 195 K (liquid N2) to stabilize reactive species for spectroscopic analysis .
  • Computational validation : Use molecular dynamics simulations to confirm whether proposed intermediates are energetically feasible .

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